molecular formula C10H15N3S B2725959 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole CAS No. 2034471-02-6

4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole

Cat. No.: B2725959
CAS No.: 2034471-02-6
M. Wt: 209.31
InChI Key: WZIQOBGAIAXWQE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole is a novel chemical reagent intended solely for research and development purposes in a controlled laboratory environment. It is a synthetic compound featuring a 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking, which facilitates binding to various biological targets . The incorporation of a cyclopropyl substituent can influence the molecule's lipophilicity and metabolic stability, while the thian-4-yl (tetrahydro-4H-thiopyran-4-yl) group introduces a three-dimensional, sulfur-containing moiety that may be explored for its conformational and electronic properties. Triazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial , anticancer , antifungal , and anti-inflammatory effects . This specific compound may be of value in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or as a tool compound in biochemical assay development. Researchers can utilize this reagent to explore structure-activity relationships (SAR) or to develop new active compounds in areas such as pharmaceutical discovery and agrochemical research. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-cyclopropyl-1-(thian-4-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-8(1)10-7-13(12-11-10)9-3-5-14-6-4-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIQOBGAIAXWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. The reaction is often carried out under copper-catalyzed conditions, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions usually involve:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper (I) iodide (CuI)

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Green chemistry principles: Using environmentally friendly solvents and catalysts to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: H₂O₂ in acetic acid at room temperature.

    Reduction: NaBH₄ in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated triazoles.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block for developing new pharmaceuticals. Its unique heterocyclic structure allows it to interact with various biological targets, including enzymes and receptors.

Biological Activity :
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole. For instance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives like this compound could serve as effective antifungal agents due to their ability to inhibit fungal growth by disrupting cell membrane integrity .

Materials Science

In materials science, the incorporation of triazole rings into polymers can enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of the thian ring may also contribute to the development of novel conductive materials or sensors .

Case Study 1: Antimicrobial Properties

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route for triazole compounds revealed that varying reaction conditions significantly affected yield and purity. The use of microwave-assisted synthesis techniques has been shown to reduce reaction times while improving product quality .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Substituents (R1, R4) Dihedral Angle (°) π-Electron Delocalization Crystallographic Data Source
4-Cyclopropyl-1-(imidazolyl)-1H-triazole R1: Imidazolyl, R4: Cyclopropyl 53.94 Significant delocalization Boechat et al. (2016)
Ethyl 1-(imidazolyl)-1H-triazole-4-carboxylate R1: Imidazolyl, R4: COOEt 70.68 Localized π-density Boechat et al. (2016)
4-Cyclopropyl-1-(glucofuranosyl)-1H-triazole R1: Glucofuranosyl, R4: Cyclopropyl Not reported Not analyzed Zhang et al. (2013)
Ferrocene-functionalized triazoles R1: Alkyl-pyrrole, R4: Ferrocenyl Not reported Electrochemically active Ferrocene Clicked Polypyrrol
  • Key Observations: Substituents at R1 significantly influence molecular planarity. For example, the imidazolyl derivative exhibits a dihedral angle of 53.94°, while the carboxylate analog shows greater non-planarity (70.68°) due to steric effects from the ester group . The cyclopropyl group in 4-cyclopropyl-1-(imidazolyl)-1H-triazole promotes π-electron delocalization within the triazole ring, contrasting with the localized π-density in the carboxylate derivative . Ferrocene-functionalized triazoles retain redox activity even with bulky alkyl-pyrrole substituents, demonstrating electrochemical robustness .

Crystallographic and Computational Insights

  • The glucofuranosyl-triazole derivative crystallizes in an orthorhombic system (P2₁2₁2₁) with distinct V-shaped geometry due to fused methylenedioxy and tetrahydrofuran rings .
  • SHELX software is frequently used for refining triazole crystal structures, ensuring accurate bond distance and angle measurements .

Biological Activity

4-Cyclopropyl-1-(thian-4-yl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action. The information is synthesized from various studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring fused with a cyclopropyl group and a thian (thiophene) moiety. This unique structure contributes to its biological activity by enhancing interactions with biological targets.

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar triazole structures have shown effective Minimum Inhibitory Concentration (MIC) values against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDE. coli, S. aureus
5-Mercapto-1,2,4-triazole32Candida albicans
3a-d derivatives16Various Gram-positive bacteria

Antifungal Activity

The triazole scaffold is particularly noted for its antifungal properties. The compound's thian group may enhance its interaction with fungal cytochrome P450 enzymes, a common target in antifungal drug design . Research indicates that derivatives of triazoles can inhibit fungal growth effectively, suggesting similar potential for this compound.

Case Study: Antifungal Efficacy
In a study evaluating various triazole derivatives for antifungal activity, several compounds exhibited promising results against Candida species, with IC50 values indicating substantial potency . The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Triazoles have also been explored for their anticancer properties. Specific derivatives have shown cytotoxic effects in various cancer cell lines. For example, compounds linked to the triazole structure have been reported to induce apoptosis in cancer cells through caspase activation .

Table 2: Cytotoxicity of Triazole Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDHCT-116 (Colon)
Ciprofloxacin-chalcone triazoles<0.05MCF7 (Breast)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The triazole ring may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It may modulate receptor activities related to inflammation and cancer progression.

Molecular docking studies suggest that the compound can bind effectively to target sites on enzymes or receptors due to its structural features .

Q & A

Q. Advanced Research Focus

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding to biological targets (e.g., enzymes).
  • QSAR models : Correlate substituent effects (e.g., cyclopropyl steric bulk) with antimicrobial activity .
    Validation : In vitro assays (e.g., MIC tests) confirm predicted activities, with discrepancies prompting model refinement .

What strategies resolve contradictions between theoretical predictions and experimental results?

Q. Advanced Research Focus

  • Error analysis : Compare computational basis sets (e.g., B3LYP vs. M06-2X) to identify systematic biases.
  • Experimental replication : Vary synthetic protocols (e.g., inert atmosphere vs. aerobic conditions) to isolate overlooked variables .
    Example : Discrepancies in reaction yields may arise from unaccounted solvent coordination effects in DFT calculations .

What solvent and catalyst systems are most effective for functionalizing the triazole ring?

Q. Basic Research Focus

  • Solvent effects : DMF enhances nucleophilic substitution at the triazole C-4 position.
  • Catalyst systems : Pd/C or Ru-based catalysts enable cross-coupling reactions with aryl halides .
    Optimization : Microscale parallel screening identifies ideal combinations (e.g., Pd(OAc)₂/XPhos in toluene) .

How can researchers design derivatives of this compound for targeted drug discovery?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute thiane with pyridine or piperazine for improved solubility.
  • Click chemistry : Introduce fluorophores or biotin tags via azide-alkyne cycloaddition for imaging studies .
    Case Study : Analogues with 4-fluorophenyl substituents showed 3-fold higher antimicrobial activity compared to parent compounds .

What scaling challenges arise during gram-scale synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Heat transfer : Exothermic cycloadditions require jacketed reactors for temperature control.
  • Purification : Column chromatography becomes impractical; switch to recrystallization or continuous flow systems .
    Reactor design : Fixed-bed reactors with immobilized catalysts improve yield consistency at scale .

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